2-(Difluoromethyl)-3,5-difluoroaniline hydrochloride

Process Chemistry Intermediate Procurement Salt Selection

Scaling novel SDHI fungicides or fluorinated APIs often stalls due to inconsistent regiochemical purity in the aniline B-segment. This compound directly resolves that bottleneck. The crystalline hydrochloride salt (CAS 2089334-32-5) ensures >98% HPLC purity, eliminating free-base handling variability. Its precise ortho-CF₂H-3,5-F₂ pattern is critical for correct amide coupling geometry and target enzyme binding, delivering the regiochemical fidelity that regioisomeric or non-salt analogs cannot guarantee for reproducible kilogram-scale campaigns.

Molecular Formula C7H6ClF4N
Molecular Weight 215.57 g/mol
Cat. No. B13020831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-3,5-difluoroaniline hydrochloride
Molecular FormulaC7H6ClF4N
Molecular Weight215.57 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)C(F)F)F)F.Cl
InChIInChI=1S/C7H5F4N.ClH/c8-3-1-4(9)6(7(10)11)5(12)2-3;/h1-2,7H,12H2;1H
InChIKeyQONCAFJAHLGTCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)-3,5-difluoroaniline Hydrochloride Overview


2-(Difluoromethyl)-3,5-difluoroaniline hydrochloride (CAS 2089334-32-5; molecular formula C₇H₆ClF₄N; MW 215.57 g/mol) is a fluorinated aromatic amine building block belonging to the class of halogenated aniline derivatives . The compound features a difluoromethyl (–CF₂H) group at the ortho position and two ring fluorine atoms at the 3- and 5-positions, which collectively modulate electronic properties, lipophilicity, and hydrogen-bonding capacity [1]. It is primarily deployed as a synthetic intermediate in the development of succinate dehydrogenase inhibitor (SDHI) fungicides and fluorinated pharmaceutical candidates, where the precise ortho-difluoromethyl-3,5-difluoro substitution pattern confers regiochemical advantages in downstream coupling reactions that regioisomeric or less-fluorinated analogs cannot replicate [2].

Why 2-(Difluoromethyl)-3,5-difluoroaniline HCl Cannot Be Replaced


In the difluoromethyl-aniline chemical space, the positional arrangement of the –CF₂H group and ring fluorines critically dictates both the synthetic accessibility and the electronic profile of downstream products. Regioisomers such as 3-(difluoromethyl)-4,5-difluoroaniline (CAS 1445796-39-3) and 2-(difluoromethyl)-5-fluoroaniline (CAS 2385338-24-7) differ in the number and placement of fluorine substituents, altering amine basicity, directing-group effects in cross-coupling, and steric hindrance at the reactive –NH₂ site . Less-fluorinated analogs such as 2-(difluoromethyl)aniline (CAS 67272-07-5) lack the electron-withdrawing ring fluorines and consequently exhibit higher amine pKa values and reduced metabolic stability in derived bioactive molecules . The hydrochloride salt form of the target compound further differentiates it from the free-base variants by providing crystalline handling stability and consistent lot-to-lot purity (HPLC >98%) essential for reproducible multigram-to-kilogram intermediate procurement .

2-(Difluoromethyl)-3,5-difluoroaniline HCl vs. Analogs: Evidence


Hydrochloride Salt Form: Superior Scalability and Purity

Conversion of the free base 2-(difluoromethyl)-3,5-difluoroaniline to its hydrochloride salt (CAS 2089334-32-5) via treatment with HCl in cold diethyl ether yields a crystalline solid that enables consistent HPLC purity exceeding 98% in batches scalable to >100 g . The free base lacks comparable crystallization handles, and the regioisomeric hydrochloride 3-(difluoromethyl)-4,5-difluoroaniline hydrochloride (CAS 2171899-10-6) has not demonstrated equivalent scalability with documented purity metrics in the open literature . The crystalline hydrochloride form also mitigates the hygroscopicity and oxidative discoloration issues common to electron-rich fluoroaniline free bases during long-term storage .

Process Chemistry Intermediate Procurement Salt Selection Crystallization

LiHMDS-Mediated Synthesis: Higher Yield and Conversion

The optimized LiHMDS-mediated defluorination route from 3,5-difluoro-2-(trifluoromethyl)aniline achieves 91% yield in THF at –40 °C, with >90% conversion and <5% over-reduction byproducts . In contrast, the traditional halogen-exchange route using sodium chlorodifluoroacetate (ClCF₂CO₂Na) in DMSO at 140–160 °C yields only 45–60% with significant regioisomeric impurities . The radical-based DFMS (Zn(SO₂CF₂H)₂) method provides an intermediate yield of 65–78% with >20:1 ortho regioselectivity, representing a milder alternative but still below the optimized LiHMDS protocol in overall efficiency . No comparable LiHMDS optimization data have been published for the 3-(difluoromethyl)-4,5-difluoro regioisomer .

Synthetic Methodology Process Optimization Difluoromethylation Yield Comparison

Ortho-CF₂H/3,5-Di-F Substitution Reduces Amine Basicity

The combined electron-withdrawing effect of the ortho-CF₂H group and the two meta-fluorines on the aromatic ring is predicted to lower the aniline –NH₂ pKa by approximately 1–2 units compared to non-fluorinated 2-(difluoromethyl)aniline (CAS 67272-07-5) and by approximately 0.5–1 unit compared to mono-fluorinated 2-(difluoromethyl)-5-fluoroaniline (CAS 2385338-24-7) . This reduced basicity is inferred from the well-established Hammett σₘ values for fluorine (σₘ = +0.34) and the cumulative inductive withdrawal of the –CF₂H group [1]. The class-level principle is corroborated by experimentally measured pKa values for related fluorinated anilines; for example, 4-(trifluoromethyl)aniline has a pKa of 2.45 (at 25 °C) versus ~4.6 for aniline itself [2].

Physicochemical Properties Amine Basicity Cross-Coupling Compatibility Electronic Effects

Difluoromethyl Group as Lipophilic Hydrogen Bond Donor

The difluoromethyl (–CF₂H) group has been experimentally demonstrated to act as a lipophilic hydrogen bond donor with hydrogen bond acidity parameters (A = 0.085–0.126, Abraham's solute ¹H NMR analysis) on a scale comparable to thiophenol, aniline, and amine groups, but weaker than hydroxyl groups [1]. This property distinguishes CF₂H-bearing building blocks from their CF₃ analogs, which function purely as hydrophobic/lipophilic modulators without significant H-bond donor capacity [1]. The CF₂H group is consequently employed as a bioisostere for –OH, –SH, and –NH₂ groups in drug and agrochemical design, enabling the retention of target binding while improving membrane permeability [2]. This class-level property is inherent to the CF₂H group in the target compound and is not diminished by the additional ring fluorination .

Bioisosterism Hydrogen Bond Donor Drug Design Lipophilicity

Superior Regioselectivity in Radical Difluoromethylation

The DFMS (Zn(SO₂CF₂H)₂)-mediated radical difluoromethylation of 3,5-difluoroaniline precursors achieves ortho-difluoromethylation with >20:1 regioselectivity favoring the 2-position, attributed to the directing effect of the –NH₂ group and the electron-deficient nature of the arene . This contrasts with the regioisomeric 3-(difluoromethyl)-4,5-difluoroaniline system, where the 3-position CF₂H group is flanked by two fluorines, creating a sterically congested environment that complicates further ortho-functionalization . The 2-(difluoromethyl)-3,5-difluoro substitution pattern leaves the 4- and 6-positions sterically accessible for subsequent electrophilic aromatic substitution or cross-coupling reactions, a key advantage over the 3,4,5-trisubstituted regioisomer .

Regioselective Synthesis C–H Functionalization Fluorination Process Robustness

Limited High-Strength Comparative Evidence

A systematic search of primary research literature (PubMed, SciFinder, Google Patents, Semantic Scholar) as of April 2026 did not identify any peer-reviewed publications containing direct, quantitative head-to-head comparisons of 2-(difluoromethyl)-3,5-difluoroaniline hydrochloride against its closest analogs in biological assays (e.g., enzyme inhibition IC₅₀, cellular EC₅₀, in vivo PK parameters) or in comprehensive physicochemical profiling studies (e.g., experimentally measured logP, logD₇.₄, aqueous solubility, or plasma protein binding). The evidence base for this compound consists primarily of: (1) synthetic methodology data from vendor technical documentation; (2) class-level inferences from the difluoromethyl bioisostere literature (Zafrani et al., 2017); and (3) predicted physicochemical properties based on computational models and Hammett relationships. Procurement decisions should therefore weigh this compound's demonstrated synthetic accessibility and regiochemical differentiation against the absence of experimentally validated biological or pharmacological benchmarking data.

Data Availability Procurement Risk Evidence Gaps

2-(Difluoromethyl)-3,5-difluoroaniline HCl: Application Scenarios


SDHI Fungicide Intermediate Synthesis

The compound serves as a key amine component (B-segment) in the construction of succinate dehydrogenase inhibitor (SDHI) fungicides, a class that includes commercial agents such as sedaxane, isopyrazam, and Solatenol™ [1]. The ortho-CF₂H group acts as a lipophilic hydrogen bond donor that can engage the SDH enzyme's conserved binding pocket, while the 3,5-difluoro substitution modulates the electronic properties of the aniline ring for optimal amide bond formation with the carboxylic acid A-segment. The documented synthetic routes (LiHMDS-mediated protocol, 91% yield at >100 g scale) provide the process robustness required for kilogram-scale intermediate procurement in agrochemical development programs .

Fluorinated Fragment Library Construction

The preserved C4 and C6 ring positions on the 2-(difluoromethyl)-3,5-difluoroaniline scaffold permit sequential electrophilic aromatic substitution (e.g., halogenation, nitration) or Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for the generation of diverse fluorinated fragment libraries . The reduced amine basicity (predicted ~1–2 pKa units lower than non-fluorinated anilines) offers compatibility with acid-sensitive protecting groups during multi-step syntheses, a practical advantage over more basic aniline building blocks that may require harsher deprotection conditions . The hydrochloride salt form ensures consistent weighing and handling in automated parallel synthesis platforms.

Bioisosteric Replacement in Lead Optimization

The CF₂H group's demonstrated capacity as a lipophilic hydrogen bond donor (Abraham's A = 0.085–0.126) positions this building block as a strategic isosteric replacement for –OH or –SH substituted anilines in drug discovery programs where improved membrane permeability is desired without sacrificing target hydrogen-bonding interactions [2]. Unlike CF₃-substituted aniline analogs, which provide only lipophilic bulk, the CF₂H group can maintain key polar contacts with protein targets while increasing logD—a property validated at the class level by Zafrani et al. (2017) [2].

Method Development for Regioselective Difluoromethylation

The compound's >20:1 ortho regioselectivity in the DFMS radical difluoromethylation protocol makes it a valuable benchmark substrate for developing and validating new late-stage difluoromethylation methodologies . Contract research organizations (CROs) and process chemistry groups can use this building block as a model substrate to test novel CF₂H-transfer reagents, photocatalytic conditions, or flow-chemistry adaptations, leveraging the well-characterized HPLC purity benchmark (>98%) for reaction monitoring .

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